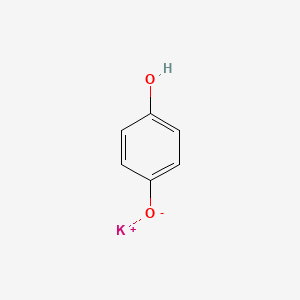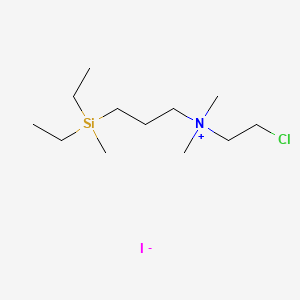
(2-Chloroethyl)(3-(diethylmethylsilyl)propyl)dimethylammonium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloroethyl)(3-(diethylmethylsilyl)propyl)dimethylammonium iodide is a quaternary ammonium compound with a unique structure that combines a chloroethyl group, a diethylmethylsilyl group, and a dimethylammonium group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethyl)(3-(diethylmethylsilyl)propyl)dimethylammonium iodide typically involves the reaction of (2-chloroethyl)dimethylamine with 3-(diethylmethylsilyl)propyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The reaction mixture is usually heated to promote the formation of the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
(2-Chloroethyl)(3-(diethylmethylsilyl)propyl)dimethylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the silyl group.
Hydrolysis: The silyl group is susceptible to hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the silyl group.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used to hydrolyze the silyl group.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Oxidation Products: Oxidation of the silyl group can lead to the formation of silanols or siloxanes.
Hydrolysis Products: Hydrolysis of the silyl group results in the formation of silanols and the corresponding ammonium salt.
科学的研究の応用
Chemistry
In chemistry, (2-Chloroethyl)(3-(diethylmethylsilyl)propyl)dimethylammonium iodide is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of reactions, making it a valuable tool for the synthesis of complex molecules.
Biology
In biological research, this compound is studied for its potential use as a biochemical probe. Its ability to interact with biological molecules, such as proteins and nucleic acids, makes it useful for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to modify biological molecules can be harnessed for the development of new drugs and treatments.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and sealants.
作用機序
The mechanism of action of (2-Chloroethyl)(3-(diethylmethylsilyl)propyl)dimethylammonium iodide involves its interaction with molecular targets, such as proteins and nucleic acids. The chloroethyl group can form covalent bonds with nucleophilic sites on these molecules, leading to modifications that affect their function. The silyl group can also interact with other molecules, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
(2-Chloroethyl)trimethylammonium chloride: This compound has a similar structure but lacks the diethylmethylsilyl group.
(2-Chloroethyl)dimethylamine: This compound is a precursor in the synthesis of (2-Chloroethyl)(3-(diethylmethylsilyl)propyl)dimethylammonium iodide.
Uniqueness
The presence of the diethylmethylsilyl group in this compound imparts unique properties to the compound, such as increased hydrophobicity and the ability to participate in silicon-based chemistry. These features distinguish it from other similar compounds and expand its range of applications.
特性
CAS番号 |
84584-76-9 |
|---|---|
分子式 |
C12H29ClINSi |
分子量 |
377.81 g/mol |
IUPAC名 |
2-chloroethyl-[3-[diethyl(methyl)silyl]propyl]-dimethylazanium;iodide |
InChI |
InChI=1S/C12H29ClNSi.HI/c1-6-15(5,7-2)12-8-10-14(3,4)11-9-13;/h6-12H2,1-5H3;1H/q+1;/p-1 |
InChIキー |
YXYVFKPDNZQSFI-UHFFFAOYSA-M |
正規SMILES |
CC[Si](C)(CC)CCC[N+](C)(C)CCCl.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




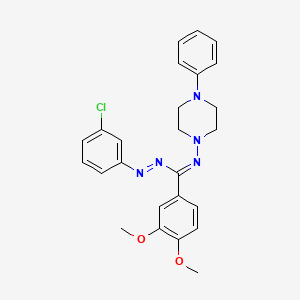




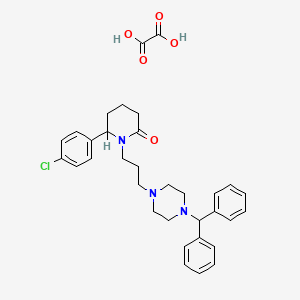
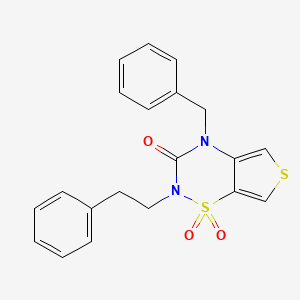
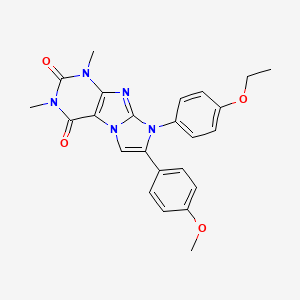
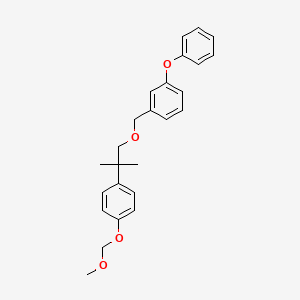
![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, hexasodium salt](/img/structure/B12756914.png)
